4-Bromobutyryl chloride

Overview

Description

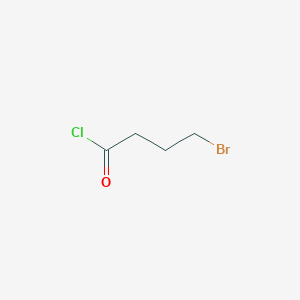

4-Bromobutyryl chloride (CAS: 927-58-2) is a halogenated acyl chloride with the molecular formula C₄H₆BrClO and a molecular weight of 185.45 g/mol . It is a colorless to pale yellow liquid that serves as a versatile reagent in organic synthesis. Its structure features a bromine atom at the terminal carbon of a four-carbon chain and a reactive acyl chloride group, enabling nucleophilic substitution and acylation reactions. Key applications include:

- Fluorescent probe synthesis: Used to modify coumarin derivatives for hydrazine (N₂H₄) detection via substitution-cyclization reactions .

- Pharmaceutical intermediates: Critical in synthesizing nitric oxide-releasing dexamethasone derivatives (e.g., NCX-1005) .

- Polymer chemistry: Acts as a bromoacylating agent for betulin-based dimethacrylates .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromobutyryl chloride can be synthesized through the reaction of 4-bromobutyric acid with thionyl chloride (SOCl2). The reaction typically proceeds under reflux conditions, where the thionyl chloride acts as both a chlorinating agent and a dehydrating agent, converting the carboxylic acid group into an acyl chloride group .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in a controlled environment to ensure safety and efficiency. The product is then purified through distillation to achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions: 4-Bromobutyryl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or alcohols, forming corresponding amides or esters.

Acylation Reactions: The acyl chloride group can react with nucleophiles like amines to form amides or with alcohols to form esters.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used under mild conditions.

Acylation Reactions: Reagents like ammonia (NH3) or primary amines are commonly used under anhydrous conditions.

Major Products:

Nucleophilic Substitution: Products include azides or nitriles.

Acylation Reactions: Products include amides or esters.

Scientific Research Applications

Chemical Synthesis

Precursor for Carolic Acid

4-Bromobutyryl chloride is primarily utilized as a precursor for synthesizing carolic acid. This process involves reacting this compound with ethoxymagnesiomalonic ester, leading to the formation of carolic acid, which is a secondary metabolite found in plants like safflower and marigold .

Table 1: Synthesis of Carolic Acid

| Reactants | Reaction Conditions | Product Yield |

|---|---|---|

| This compound + Ethoxymagnesiomalonic ester | Multi-step reaction under controlled temperature | High yield |

Pharmaceutical Applications

Synthesis of Bioactive Compounds

In pharmaceutical research, this compound has been employed to synthesize various bioactive molecules. Notably, it was used in developing 3,4,5-trisubstituted-1,2,4-triazole derivatives that exhibit significant alpha-glucosidase inhibitory activity. These derivatives show potential for managing diabetes by inhibiting carbohydrate-hydrolyzing enzymes .

Case Study: Alpha-Glucosidase Inhibitors

- Objective: Develop compounds with anti-diabetic properties.

- Method: Synthesis of triazole derivatives using this compound.

- Outcome: Compounds demonstrated significant inhibition of alpha-glucosidase.

Organic Synthesis Intermediates

Versatile Intermediate

As an acyl chloride, this compound participates in nucleophilic substitution reactions, allowing the introduction of a four-carbon chain with a terminal bromine group into various organic compounds . This makes it valuable in synthesizing diverse chemical entities across multiple fields.

Table 2: Nucleophilic Substitution Reactions

| Reaction Type | Nucleophile Used | Product Formed |

|---|---|---|

| Nucleophilic acyl substitution | Amine | Amide derivatives |

| Nucleophilic substitution | Alcohol | Ester derivatives |

Agrochemical Applications

While less common than its pharmaceutical uses, this compound has potential applications in agrochemicals as an intermediate for synthesizing herbicides and pesticides. Its role as a building block for novel agrochemical agents is an area of ongoing research.

Mechanism of Action

The mechanism of action of 4-bromobutyryl chloride primarily involves its reactivity with nucleophiles. The acyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with various nucleophiles, leading to the formation of new chemical entities .

Molecular Targets and Pathways:

Nucleophilic Attack: The primary molecular target is the acyl chloride group, which undergoes nucleophilic substitution or acylation reactions.

Comparison with Similar Compounds

Structural and Functional Analogues

4-Chlorobutyryl Chloride (CAS: 4635-59-0)

- Molecular formula : C₄H₆Cl₂O; Molecular weight : 140.99 g/mol .

- Key differences :

- Leaving group reactivity : The chlorine atom is a weaker leaving group compared to bromine, resulting in slower nucleophilic substitution reactions.

- Applications : Less commonly used in fluorescence probes due to reduced reactivity with nucleophiles like hydrazine.

- Stability : More stable under storage conditions due to lower reactivity .

2,4-Dibromobutyryl Chloride (CAS: 82820-87-9)

- Molecular formula : C₄H₅Br₂ClO; Molecular weight : 264.35 g/mol .

- Key differences: Substitution pattern: Two bromine atoms (positions 2 and 4) enable dual substitution pathways, offering synthetic flexibility. Reactivity: Higher electrophilicity due to electron-withdrawing bromine groups, but steric hindrance may limit accessibility.

Reactivity Comparison

Physicochemical Properties

Fluorescent Probe Development

This compound’s bromine atom is critical in the design of coumarin-based probes (e.g., OCYB). Upon reaction with hydrazine:

Substitution : Bromine is replaced by hydrazine, initiating cyclization.

Fluorescence activation : Releases 7-hydroxycoumarin, enhancing fluorescence intensity by 4.69–4.60 eV (DFT calculations) .

Environmental utility : Detects N₂H₄ in river water with a limit of detection (LOD) of 10 μM .

In contrast, 4-chlorobutyryl chloride lacks the reactivity required for such "turn-on" mechanisms, underscoring bromine’s unique role .

Biological Activity

4-Bromobutyryl chloride (C₄H₆BrClO), a compound classified as an acyl chloride, is recognized for its significant role in organic synthesis, particularly as a precursor for various chemical reactions and products. This article explores the biological activity of this compound, focusing on its toxicological effects, applications in synthetic chemistry, and potential implications in biological research.

- Molecular Formula: C₄H₆BrClO

- Molecular Weight: 185.45 g/mol

- Boiling Point: 102-103 °C (at 40 mmHg)

- Flash Point: 91 °C

- Density: 1.600 g/cm³

- Refractive Index: 1.4920

Toxicological Profile

This compound is recognized for its hazardous nature. It can cause severe respiratory issues upon inhalation, including lung edema and reactive airways dysfunction syndrome (RADS) characterized by persistent asthma-like symptoms following exposure to high concentrations of the compound. The compound is also corrosive and can cause skin and eye irritation upon contact .

Safety Data

| Hazard Type | Description |

|---|---|

| Corrosive | Causes severe skin burns and eye damage. |

| Toxic | May cause respiratory irritation and lung damage. |

| Environmental | High persistence in water and soil; low bioaccumulation potential. |

Synthesis Applications

This compound serves as a versatile intermediate in organic chemistry. Its acyl chloride functionality allows it to participate in nucleophilic substitution reactions, facilitating the introduction of a four-carbon chain into various target molecules. Notably, it is employed in the synthesis of carolic acid, a secondary metabolite found in plants such as Carthamus tinctorius (safflower) and Calendula officinalis (marigold) through a multi-step reaction involving ethoxymagnesiomalonic ester .

Case Studies and Research Findings

-

Synthesis of Carolic Acid :

- Reaction Overview : this compound reacts with ethoxymagnesiomalonic ester to produce carolic acid.

- Yield : The synthesis process typically yields a high percentage of carolic acid, demonstrating the efficiency of this compound as a precursor.

-

Protein Labeling :

- Some studies have explored the potential of this compound as a labeling agent for protein structure determination. This application remains under investigation but indicates the compound's versatility beyond traditional organic synthesis.

- Toxicological Studies :

Q & A

Basic Research Questions

Q. How is 4-Bromobutyryl chloride characterized using spectroscopic methods?

FTIR analysis is critical for tracking functional group transformations. For example, the disappearance of the hydroxyl (-OH) stretch at ~3500 cm⁻¹ and the emergence of a carbonyl (C=O) peak at ~1720 cm⁻¹ confirm successful acylation or esterification reactions. NMR (¹H/¹³C) can further validate structural changes, such as the appearance of methylene (-CH₂-) signals adjacent to the bromine and carbonyl groups .

Q. What safety protocols are essential for handling this compound?

Use impervious gloves (e.g., nitrile), sealed goggles, and a lab coat. Work in a fume hood to avoid inhalation of vapors. Store in a corrosion-resistant container under inert gas (e.g., argon) to prevent hydrolysis. Immediate first aid for skin contact involves washing with soap/water for 15 minutes, followed by medical consultation .

Q. What are the primary synthetic applications of this compound in organic chemistry?

It is widely used to introduce bromoalkyl chains via nucleophilic acyl substitution. For example, it reacts with alcohols (e.g., β-sitosterol) to form bromoesters, enabling subsequent functionalization (e.g., azide substitution for click chemistry) .

Q. How should moisture-sensitive reactions involving this compound be conducted?

Use anhydrous solvents (e.g., dichloromethane) and dry reaction conditions. Pre-purge glassware with nitrogen/argon. Monitor reaction progress via TLC or GC-MS to detect premature hydrolysis byproducts .

Advanced Research Questions

Q. How can alkylation reactions with this compound be optimized for high yields?

Employ a strong base like Cs₂CO₃ in 1,4-dioxane at 110°C to facilitate efficient deprotonation of phenolic or alcoholic substrates. Control stoichiometry (1–2 equivalents of acyl chloride) and reaction time (12–14 hours) to minimize side reactions .

Q. What strategies resolve contradictions in spectral data during reaction monitoring?

If unexpected FTIR/NMR signals arise (e.g., residual hydroxyl groups), confirm reaction completion via alternative methods like mass spectrometry. Re-examine purification steps (e.g., column chromatography with pentane/EtOAC gradients) to isolate pure products .

Q. How does this compound participate in multi-step syntheses of bioactive compounds?

In drug development, it serves as a linker for conjugating pharmacophores. For instance, in HDAC6 inhibitor synthesis, it alkylates p-cresol to generate intermediates for radical bromination, enabling downstream cyclization .

Q. What mechanistic insights explain its reactivity with diverse nucleophiles?

The electron-withdrawing bromine and carbonyl groups enhance electrophilicity at the acyl carbon, favoring SN2 mechanisms with alcohols/thiols. Steric hindrance from the butyryl chain may slow reactions with bulky nucleophiles, requiring elevated temperatures .

Q. How can byproducts from esterification with this compound be minimized?

Use coupling agents like DCC to activate carboxylic acids, avoiding direct acylation. Alternatively, employ Schotten-Baumann conditions (aqueous base) for rapid reaction quenching and byproduct removal .

Q. Analytical and Methodological Considerations

Q. What analytical techniques are critical for verifying bromoester formation?

Combine FTIR (C=O at ~1720 cm⁻¹), ¹H NMR (methylene protons at δ 3.4–3.6 ppm), and HRMS to confirm molecular weight. X-ray crystallography may resolve structural ambiguities in crystalline derivatives .

Q. How should researchers address discrepancies between theoretical and observed reaction outcomes?

Systematically vary parameters (temperature, solvent polarity, base strength) and analyze intermediates via stopped-flow kinetics or DFT calculations. Cross-validate with literature procedures (e.g., Alfa Aesar protocols) .

Q. Safety and Compliance

Q. What regulatory guidelines govern the disposal of this compound waste?

Follow OSHA HazCom 2012 and REACH regulations. Neutralize residues with sodium bicarbonate, then dispose via licensed hazardous waste facilities. Document disposal in compliance with 40 CFR Part 261 (US) or 91/156/EEC (EU) .

Properties

IUPAC Name |

4-bromobutanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BrClO/c5-3-1-2-4(6)7/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRTRXDSAJLSRTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)Cl)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0061296 | |

| Record name | Butanoyl chloride, 4-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

927-58-2 | |

| Record name | 4-Bromobutanoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=927-58-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromobutyryl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000927582 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoyl chloride, 4-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanoyl chloride, 4-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromobutyryl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.959 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-BROMOBUTYRYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/898F737ARM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.